Carbazole
Overview
Description
Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . It was first isolated from coal tar by Carl Graebe and Carl Glaser in 1872 . This compound is known for its versatility and stability, making it a valuable compound in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Borsche-Drechsel Cyclization: This classic laboratory synthesis involves the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrothis compound.
Bucherer this compound Synthesis: This method uses a naphthol and an aryl hydrazine to synthesize this compound.
Graebe-Ullmann Reaction: Another traditional method for synthesizing this compound.
Industrial Production Methods:
Coal Tar Distillation: this compound is concentrated in the anthracene distillate during coal tar distillation and is removed before anthraquinone production.
Selective Crystallization: Modern techniques involve selective crystallization from molten coal tar at high temperatures or low pressure.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like red lead or other oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Red lead, other oxidizing agents.
Reduction: Lithium aluminum hydride.
Substitution: Palladium acetate, gold (I)-NHC.
Major Products:
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Produces reduced derivatives of this compound.
Substitution: Produces N-arylated or C-arylated this compound derivatives.
Mechanism of Action
Target of Action
Carbazole primarily targets the Ferredoxin CarAc and the Terminal oxygenase component of this compound . These targets are found in organisms like Pseudomonas resinovorans and Janthinobacterium sp. (strain J3) .
Biochemical Pathways
This compound influences various molecular signaling pathways. For instance, some this compound derivatives act as anticancer agents by reactivating the P53 molecular signaling pathway. Other derivatives show antifungal activity by acting on the RAS-MAPK pathway . This compound derivatives also affect inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway .
Pharmacokinetics
It’s known that this compound is a small molecule . The absorption, distribution, metabolism, and excretion of this compound and its derivatives in the body would depend on various factors including the specific derivative, dosage, route of administration, and individual patient factors.
Result of Action
This compound and its derivatives have been shown to have diverse pharmacological actions. They can reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . These actions can lead to various therapeutic effects, depending on the specific derivative and its targets.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. In aquatic environments, for example, biodegradation and photolysis are the dominant fate processes for this compound . The half-lives of this compound in a river, pond, eutrophic lake, and oligotrophic lake have been estimated as 0.5, 10, 10, and 3 hours, respectively .
Biochemical Analysis
Biochemical Properties
Carbazole interacts with several enzymes, proteins, and other biomolecules. The backbone of the this compound ring is derived from tryptophan, pyruvate, and 3-HB-ACP . The biosynthesis of a this compound skeleton is established by sequential enzyme-coupling reactions associated with an unprecedented this compound synthase, a thiamine-dependent enzyme, and a ketosynthase-like enzyme .
Cellular Effects
It is known that this compound-containing molecules can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A water molecule could attack the C4 carbon to form an aromatic ring with concomitant elimination of water from C2 and the formation of a catechol-containing intermediate, which is spontaneously oxidized to an ortho-quinone-containing this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Scientific Research Applications
Carbazole and its derivatives have a wide range of applications in various fields:
Comparison with Similar Compounds
Carbazole is unique due to its tricyclic structure and nitrogen-containing ring, which imparts stability and versatility. Similar compounds include:
Indolo[2,3-a]carbazoles: These compounds have a planar ring system consisting of indole and this compound elements and exhibit significant biological properties, including antitumor activity.
Polythis compound: A conducting polymer with excellent optoelectronic properties, used in various electronic applications.
Carvedilol and Carazolol: Pharmaceuticals containing the this compound moiety, used in cardiovascular treatments.
This compound stands out due to its stability, versatility, and wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOBWOGCFQCDNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Record name | CARBAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19954 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51555-21-6 | |
Record name | Polycarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51555-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4020248 | |
Record name | Carbazole | |
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Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbazole appears as white crystals, plates, leaflets or light tan powder. Sublimes readily. Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light. (NTP, 1992), White solid; [Hawley] Sublimes readily; Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light; [CAMEO] Faintly beige powder; [MSDSonline] | |
Record name | CARBAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19954 | |
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Record name | Carbazole | |
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Boiling Point |
671 °F at 760 mmHg (NTP, 1992), 354.6 °C | |
Record name | CARBAZOLE | |
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Record name | Carbazole | |
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Flash Point |
220.0 °C (428.0 °F) - closed cup | |
Record name | Carbazole | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1.80 mg/L at 25 °C, In water, 1.20 mg/L at 20 °C, 1 gram dissolves in 3 mL quinoline, 6 mL pyridine, 9 mL acetone, 2 mL acetone at 50 °C, 35 mL ether, 120 mL benzene, 135 mL absolute alcohol; slightly soluble in petroleum ether, chlorinated hydrocarbons, acetic acid; dissolves in concentrated sulfuric acid without decomposition, Slightly soluble in pyrimidine, carbon disulfide; soluble in hot chloroform, toluene | |
Record name | CARBAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19954 | |
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Record name | Carbazole | |
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Density |
1.1 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.10 at 18 °C/4 °C | |
Record name | CARBAZOLE | |
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Record name | Carbazole | |
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Vapor Pressure |
400 mmHg at 613 °F (NTP, 1992), 0.00000137 [mmHg], 1.5X10-6 mm Hg at 25 °C (extrapolated) | |
Record name | CARBAZOLE | |
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Record name | Carbazole | |
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Record name | Carbazole | |
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Color/Form |
Crystals from alcohol, benzene, toluene, glacial acetic acid, White crystals, White crystals, plates, leaflets or light tan powder | |
CAS No. |
86-74-8, 105184-46-1 | |
Record name | CARBAZOLE | |
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Record name | Carbazole | |
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Record name | 9H-Carbazole, labeled with carbon-14 | |
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Record name | Carbazole | |
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Record name | Carbazole | |
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Record name | Carbazole | |
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Record name | CARBAZOLE | |
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Record name | Carbazole | |
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Melting Point |
473 to 475 °F (NTP, 1992), 245 °C | |
Record name | CARBAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/19954 | |
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Record name | Carbazole | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of carbazole?
A1: this compound (C12H9N) has a molecular weight of 167.21 g/mol. Its structure consists of a nitrogen-containing five-membered ring fused to two six-membered benzene rings.
Q2: Which spectroscopic techniques are commonly used to characterize this compound derivatives?
A2: Researchers employ a variety of spectroscopic techniques, including Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) [], Fourier-transform infrared spectroscopy (FTIR) [, , , ], nuclear magnetic resonance (NMR) [, , , , ], and UV-Vis absorption and fluorescence spectroscopy [, , , , , , , ]. These techniques provide insights into the structural characteristics, bonding patterns, and electronic properties of this compound derivatives.
Q3: How does the introduction of this compound units affect the properties of polymers?
A3: Incorporating this compound units into polymer backbones can significantly impact their properties. For instance, it can enhance thermal stability [, ], influence optical characteristics like absorption and emission [], and modify charge transport behavior, making them suitable for applications like OLEDs [, , ].
Q4: What challenges arise with the use of this compound-based polymers in solar cell applications?
A4: While promising in solar cells, this compound-based polymers face challenges regarding photochemical stability. UV-visible light exposure can lead to photo-oxidation, resulting in chain scissions and cross-linking within the polymer structure []. These changes can detrimentally affect the morphology, roughness, and stiffness of thin films, impacting solar cell performance.
Q5: What role do metal oxides play in the dehydrogenation of this compound derivatives for hydrogen storage applications?
A5: Metal oxides like SnO and Li2O can act as catalysts, lowering the dehydrogenation temperature of this compound derivatives like N-Ethylthis compound, making them suitable for liquid organic hydrogen storage applications []. The presence of these catalysts can also enhance the activation energy and stability of the dehydrogenation process.
Q6: How is computational chemistry employed in understanding the properties and behavior of this compound derivatives?
A6: Density functional theory (DFT) calculations are valuable for investigating various aspects of this compound derivatives, such as predicting electronic structures, molecular orbital energies, and triplet state behavior [, , , ]. This approach assists in understanding their potential in areas like organic light-emitting diodes (OLEDs) and predicting the regioselectivity of chemical reactions.
Q7: What is the role of Quantitative Structure-Activity Relationship (QSAR) models in this compound research?
A7: QSAR models correlate molecular descriptors derived from the structure of this compound derivatives with their physicochemical properties, such as gas chromatographic retention times []. These models provide valuable information for predicting the behavior and properties of new this compound-based compounds.
Q8: How do substituents on the this compound ring affect its DNA binding properties and antitumor activity?
A8: The size and position of substituents on the this compound ring significantly influence its DNA binding affinity and antitumor activity. For instance, increasing the size of substituents on dimeric 7H-pyrido[4,3-c]this compound derivatives led to a decrease in both anti-tumor potency and bis-intercalative DNA binding []. This highlights the importance of optimizing substituent size and position for desired biological activity.
Q9: How does the position of triphenylamine donors and cyano acceptors impact the photophysical and electroluminescence properties of tetrasubstituted carbazoles?
A9: The arrangement of triphenylamine donors and cyano acceptors on the this compound core significantly influences their photophysical properties, including absorption and emission wavelengths, as well as their performance in OLED devices []. The position of these groups dictates the extent of charge transfer, excited state lifetime, and ultimately, the color of light emitted by the material.
Q10: Are there strategies to enhance the stability of this compound-based materials for specific applications?
A10: Yes, researchers are exploring ways to improve the stability of this compound-based materials. For example, incorporating bulky groups into the polymer chain can hinder the formation of excimers, thereby enhancing photostability []. Additionally, optimizing device architectures, such as incorporating hole and electron transport layers, can enhance the operational stability of this compound-based OLEDs [].
Q11: How is this compound biodegradation achieved?
A11: Microorganisms, such as Thalassospira profundimaris strain M02 and certain Enterobacter species, have demonstrated the ability to degrade this compound, showcasing its potential for bioremediation of contaminated environments [, ]. Cell immobilization techniques using matrices like calcium alginate can further enhance the biodegradation efficiency of these microorganisms.
Q12: How are trace amounts of this compound and its derivatives analyzed in complex mixtures like crude oil?
A12: Gas chromatography coupled with mass spectrometry (GC-MS) proves invaluable for identifying and quantifying individual this compound compounds within complex matrices like crude oil []. This technique allows for the separation and detection of different this compound derivatives based on their retention times and mass-to-charge ratios.
Q13: What are some significant milestones in this compound research?
A13: Early research on this compound involved understanding its fundamental properties and reactivity, including its nitration reactions []. Subsequent milestones include the development of synthetic routes for this compound derivatives, exploration of their photophysical and electrochemical properties, and their incorporation into advanced materials like polymers and OLEDs.
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